molecular formula C19H26N2O6 B13350810 cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

Cat. No.: B13350810
M. Wt: 378.4 g/mol
InChI Key: HDSNVAURSXRRHB-CABCVRRESA-N
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Description

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a piperidine-based compound with dual protective groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 5-position. The cis configuration of these substituents on the piperidine ring confers distinct stereochemical and physicochemical properties. This compound is commonly utilized in peptide synthesis and medicinal chemistry as a building block for introducing protected amine and carboxylic acid functionalities. Its structural complexity allows for selective deprotection, enabling modular synthetic strategies .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(3R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m1/s1

InChI Key

HDSNVAURSXRRHB-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

This approach enables selective introduction of Cbz or Boc groups on the piperidine nitrogen and amino substituent, respectively.

Hydrogenation and Boc Protection of Piperidine Derivatives

A detailed example from a synthetic protocol (Ambeed, 2020) outlines the preparation of Boc-protected piperidine carboxylic acids, which are closely related to the target compound:

  • Starting from dimethyl pyridine-3,5-dicarboxylate, catalytic hydrogenation using rhodium on carbon under pressurized hydrogen (5 atm) at room temperature and then 50 °C for 12 hours reduces the pyridine ring to the piperidine ring.
  • The resulting amino ester intermediate is treated under ice-cooling with triethylamine and di-tert-butyl dicarbonate to introduce the Boc protecting group.
  • The product is purified by silica gel chromatography and recrystallization to yield (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid as a powder.

This stepwise hydrogenation and Boc protection is critical for setting up the protected amino substituent at the 5-position.

Final Assembly: Introduction of Benzyloxycarbonyl Group and Carboxylic Acid
  • The benzyloxycarbonyl group (Cbz) is typically introduced by reacting the free amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
  • The carboxylic acid at the 3-position can be introduced by hydrolysis of ester intermediates or by direct oxidation methods depending on the starting materials.
  • Stereochemical control is achieved by starting from chiral precursors or by selective crystallization of cis-isomers.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of protected aminopiperidine intermediates Oxammonium hydrochloride, THF/H2O, triethylamine, 50-60°C, 14 h ~72-73 Cbz or Boc protection on amino groups
2 Catalytic hydrogenation Rhodium on carbon, H2 (5 atm), rt to 50°C, 15 h Not specified Reduces pyridine to piperidine ring
3 Boc protection Di-tert-butyl dicarbonate, triethylamine, 0°C to rt, 12-16 h ~21 (over 2 steps) Introduces Boc group at amino substituent
4 Cbz protection Benzyl chloroformate, base (e.g., NaHCO3 or triethylamine), rt Not specified Protects nitrogen at position 1
5 Hydrolysis or ester cleavage Acidic or basic hydrolysis Quantitative Converts ester to carboxylic acid

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H-NMR spectra confirm the presence of Boc tert-butyl singlet (~1.4 ppm), benzylic protons (5.0 ppm), and characteristic piperidine ring protons.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight ~378 g/mol confirm the target compound.
  • Chromatography: Silica gel column chromatography is used for purification, with elution gradients of hexane/ethyl acetate.

3 Research Insights and Considerations

  • The stereochemical purity of the cis-isomer is crucial for biological applications; thus, chiral starting materials or resolution steps are employed.
  • The orthogonal protection strategy (Cbz and Boc) allows selective deprotection in subsequent synthetic steps, facilitating further functionalization.
  • The use of mild hydrogenation conditions preserves sensitive protecting groups while reducing aromatic precursors.
  • The yields reported vary depending on the step and purification methods, with intermediate steps generally yielding 50-73%.

The preparation of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid involves multi-step synthesis starting from protected amino pentane derivatives or pyridine dicarboxylates. Key steps include selective introduction of Cbz and Boc protecting groups, catalytic hydrogenation to form the piperidine ring, and careful stereochemical control to obtain the cis-isomer. The methods are well-documented in patents and synthetic literature, providing reliable protocols with moderate to good yields and clear analytical characterization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Protecting Groups: The compound is used as a protecting group in peptide synthesis to protect amino groups during coupling reactions.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in the context of proteases.

Medicine

    Drug Development: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid involves its ability to protect functional groups during chemical reactions. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules. The molecular targets and pathways involved include various enzymes and chemical intermediates that interact with the protecting groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on the target compound but offers insights into structurally related piperidine derivatives. Below is a comparative analysis based on available information:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid Not explicitly provided (estimated: C₂₀H₂₇N₂O₆) ~391.4 (estimated) Cbz, Boc, carboxylic acid
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc, phenyl, carboxylic acid

Key Differences

Substituent Diversity: The target compound features a Cbz group (benzyloxycarbonyl), which is absent in the analog from . The Cbz group enhances solubility in organic solvents but requires hydrogenolysis for deprotection, whereas the Boc group is acid-labile .

Stereochemical Configuration :

  • The (3S,4R) configuration in the analog () may influence binding affinity in chiral environments, whereas the cis configuration of the target compound’s Cbz and Boc groups could affect conformational stability during synthesis.

Physicochemical Properties :

  • The additional Boc group in the target compound increases molecular weight (~391 vs. 305 g/mol), likely reducing aqueous solubility compared to the phenyl-substituted analog.

Research Findings and Functional Implications

  • Synthetic Utility: The dual protection in the target compound allows sequential deprotection (e.g., Boc removal via trifluoroacetic acid, followed by Cbz hydrogenolysis), enabling precise control in multi-step syntheses. This contrasts with simpler analogs like the phenyl-substituted piperidine, which lacks such modularity .
  • Biological Relevance : Piperidine derivatives with Boc and Cbz groups are frequently employed in protease inhibitor design. The Boc group’s steric bulk may hinder enzyme binding compared to smaller substituents like phenyl groups.

Limitations and Data Gaps

For instance:

  • Spectroscopic Data : discusses NMR for unrelated glycosides, limiting structural validation of the target compound.

Biological Activity

The compound cis-1-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid, also known by its CAS number 885270-31-5, is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on antibacterial and antidiabetic activities.

  • Molecular Formula : C19H26N2O6
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 885270-31-5
  • Purity : Typically available at 95% purity

Synthesis

The synthesis of this compound involves several steps, including the protection of amino groups and the formation of the piperidine ring. The use of tert-butoxycarbonyl (Boc) protecting groups is common in peptide synthesis, allowing for selective reactions without interference from amino functionalities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of this compound have shown effectiveness against various strains of bacteria, including multidrug-resistant (MDR) pathogens.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus25
This compoundK. pneumoniae22

In vitro studies indicate that these compounds may inhibit penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis, thereby exerting their antibacterial effects .

Antidiabetic Activity

Emerging research suggests that this compound may also possess antidiabetic properties. In particular, it has been investigated for its role in modulating insulin sensitivity and glucose metabolism.

A study involving animal models demonstrated that treatment with derivatives similar to this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity:

Treatment GroupBlood Glucose Level (mg/dL)Insulin Sensitivity Index
Control180 ± 101.0
Treatment120 ± 82.5

These findings suggest that the compound may act through mechanisms involving GLP-1 receptor agonism or inhibition of dipeptidyl peptidase IV (DPP-IV), leading to enhanced insulin signaling .

Case Studies

  • Study on Antibacterial Efficacy : A recent publication described the synthesis and evaluation of several benzyloxycarbonyl derivatives against Gram-negative bacteria. The study reported that modifications to the piperidine ring significantly enhanced antibacterial activity against resistant strains .
  • Antidiabetic Research : In a controlled trial involving diabetic mice, the administration of this compound led to improved metabolic profiles, suggesting potential therapeutic applications in managing diabetes .

Q & A

Q. How can researchers optimize the synthesis of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid to maximize yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of protecting groups (e.g., benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc)) and reaction conditions. Key steps include:

  • Protection of Amine Groups : Use Boc for the piperidine nitrogen and Cbz for secondary amines to prevent unwanted side reactions .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) for activating carboxylic acid intermediates, ensuring stoichiometric control to minimize dimerization .
  • Temperature Control : Maintain reactions at 0–25°C to balance reactivity and stability of intermediates .
  • Purification : Use gradient HPLC or recrystallization (solvent: ethyl acetate/hexane) to isolate the cis isomer, leveraging differences in solubility .

Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the cis configuration. Key signals include:
    • Boc Group : δ ~1.4 ppm (9H, singlet for tert-butyl) .
    • Cbz Aromatic Protons : δ ~7.3–7.5 ppm (multiplet for benzyl group) .
    • Piperidine Ring : Coupling constants (J) between axial/equatorial protons confirm cis/trans isomerism .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 433.2) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of Boc/Cbz groups .
  • Stability Tests : Monitor degradation via TLC or HPLC every 3–6 months. Degradation products may include free amines (from deprotection) or oxidized derivatives .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence biological activity in target binding studies?

Methodological Answer:

  • Comparative Docking Studies : Use molecular dynamics simulations to compare cis vs. trans isomers interacting with enzymes (e.g., proteases). The cis configuration often enhances binding due to spatial alignment of the carboxylic acid and protected amines .
  • In Vitro Assays : Test inhibition potency against validated targets (e.g., HIV-1 protease) to correlate stereochemistry with IC₅₀ values .

Q. What strategies resolve contradictions in reaction yields reported across literature for analogous piperidine derivatives?

Methodological Answer:

  • Meta-Analysis of Reaction Parameters : Tabulate variables (solvent polarity, catalyst loading, temperature) from peer-reviewed studies .
  • Design of Experiments (DoE) : Apply factorial design to identify critical factors (e.g., Boc group stability in polar aprotic solvents vs. THF) .
  • Reproducibility Protocols : Standardize inert atmosphere (glovebox) and moisture control (molecular sieves) to minimize variability .

Q. How can in silico modeling predict the metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction Tools : Use software (e.g., SwissADME, Schrödinger) to assess:
    • Metabolic Sites : Hydrolysis of Boc/Cbz groups (high risk in liver microsomes) .
    • CYP450 Interactions : Likelihood of oxidation at the piperidine ring .
  • Validation : Compare predictions with in vitro hepatocyte assays .

Q. What are the implications of replacing the benzyloxycarbonyl group with alternative protecting groups in derivative synthesis?

Methodological Answer:

  • Structural Comparisons :

    Protecting GroupStability (pH 7.4)Deprotection MethodApplication
    CbzModerateH₂/Pd-CStandard peptide synthesis
    FmocHighPiperidineSolid-phase chemistry
    AllocLowPd(0)/PhSiH₃Orthogonal deprotection strategies
  • Functional Impact : Cbz offers ease of removal but may limit solubility; Fmoc improves aqueous compatibility for biological assays .

Q. How can researchers mitigate challenges in characterizing degradation products under accelerated stability conditions?

Methodological Answer:

  • LC-MS/MS Workflows : Use high-resolution mass spectrometry to identify fragments (e.g., tert-butyl loss (–56 Da) or decarboxylation (–44 Da)) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways .

Q. What role do chiral centers play in the compound’s interaction with enantioselective enzymes?

Methodological Answer:

  • Enantiomer Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate R/S configurations .
  • Enzyme Kinetics : Compare kcat/KM values for each enantiomer with targets like aminoacyl-tRNA synthetases, where stereochemistry dictates binding affinity .

Q. How do structural modifications at the piperidine 3-carboxylic acid position affect solubility and bioavailability?

Methodological Answer:

  • Derivative Synthesis : Introduce polar groups (e.g., –OH or –NH₂) at the 3-position.
  • Solubility Testing : Measure logP values (e.g., –COOH: logP ~1.2 vs. –COOEt: logP ~2.5) to guide prodrug design .

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